2-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
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Description
The compound “2-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol” is a chemical compound with the molecular formula C21H18FN3O4S . It’s a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, and a phenol group .
Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula, C21H18FN3O4S . It contains a furan ring, a pyrazole ring, and a phenol group. The presence of these functional groups can significantly influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 587.9±60.0 °C and a predicted density of 1.41±0.1 g/cm3 . Its pKa is predicted to be 8.16±0.10 .Scientific Research Applications
Synthesis and Characterization
Compounds similar to 2-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol have been synthesized and characterized for their structural and chemical properties. For instance, novel chalcone derivatives with potential antioxidant properties have been synthesized, highlighting the importance of such compounds in pharmaceutical research and their potential as therapeutic agents due to their antioxidant activity (G. Prabakaran, S. Manivarman, M. Bharanidharan, 2021). Another study focused on the synthesis and reactions of N-substituted pyrazolines, demonstrating the versatility and the wide range of applications these compounds may have in developing new materials or drugs (Wan-Sin Loh et al., 2013).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been employed to understand the interaction of such compounds with biological targets. This approach is crucial for designing drugs with specific biological activities. For example, the molecular structure, spectroscopic data, and docking results of related pyrazoline compounds have been studied to predict their inhibitory activity against certain enzymes, indicating their potential use as anti-neoplastic agents (Y. Mary, C. Y. Panicker, et al., 2015). These studies underscore the compound's relevance in drug design and discovery, providing insights into its interaction with biological molecules and potential therapeutic applications.
Photophysical and Physicochemical Investigation
Research has also focused on the photophysical and physicochemical properties of related compounds. For example, novel pyrazoline derivatives have been synthesized and investigated for their fluorescent chemosensor applications, particularly in detecting metal ions like Fe3+. This showcases the potential use of these compounds in sensor technology and environmental monitoring (Salman A. Khan, 2020).
Antimicrobial and Antiinflammatory Activities
Compounds in this category have been evaluated for their antimicrobial and antiinflammatory activities, indicating their potential as leads for the development of new therapeutic agents. For instance, novel pyrazoline derivatives have shown significant antiinflammatory and antibacterial activities, suggesting their use in treating infections and inflammation-related diseases (P. Ravula, V. Babu, et al., 2016).
Properties
IUPAC Name |
[3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3/c21-14-9-7-13(8-10-14)17-12-16(15-4-1-2-5-18(15)24)22-23(17)20(25)19-6-3-11-26-19/h1-11,17,24H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPLPYFKRGUHSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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